molecular formula C14H18N4O2 B3506221 1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole

1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole

Cat. No. B3506221
M. Wt: 274.32 g/mol
InChI Key: NQSUEDUEGDWMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole (MNPA) is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been found to possess various pharmacological properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth, inflammation, and bacterial growth. 1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth, and reduction of inflammation. 1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole has been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins. It has also been found to inhibit cell growth by arresting the cell cycle at the G2/M phase. Additionally, 1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole has several advantages for laboratory experiments, including its potent pharmacological properties, relatively low toxicity, and ease of synthesis. However, 1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole also has limitations, including its low solubility in water and the need for careful control of reaction conditions during synthesis.

Future Directions

1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole has significant potential for future research, including its use as a therapeutic agent for cancer, inflammation, and bacterial infections. Future research could focus on the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole and its potential for clinical applications.

Scientific Research Applications

1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole has been studied extensively for its potential therapeutic applications, including its use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. 1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, 1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole has been found to exhibit potent antibacterial activity against various bacterial strains.

properties

IUPAC Name

1-methyl-5-nitro-2-(piperidin-1-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-16-13-6-5-11(18(19)20)9-12(13)15-14(16)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSUEDUEGDWMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795926
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-methyl-5-nitro-2-(1-piperidinylmethyl)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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